The SPM E-series LC-MS Mixture is a specialized formulation that includes various E-series resolvins and their precursors, primarily derived from eicosapentaenoic acid. This mixture is designed for use in liquid chromatography-mass spectrometry applications, facilitating the analysis of specialized pro-resolving mediators, which play crucial roles in the resolution of inflammation. The mixture typically contains resolvin E1, eicosapentaenoic acid, and (±)18-hydroxy-eicosapentaenoic acid, among other components. It is supplied in an amber ampule purged with argon to prevent lipid oxidation and is intended for in vitro studies only.
The SPM E-series LC-MS Mixture falls under the category of lipid mediators, specifically within the broader classification of specialized pro-resolving mediators. These compounds are derived from omega-3 polyunsaturated fatty acids and include various subcategories such as resolvins, protectins, and maresins .
The synthesis of E-series resolvins typically involves enzymatic pathways that convert eicosapentaenoic acid into bioactive lipid mediators. The primary method for studying these compounds involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for the sensitive detection and quantification of these lipids in biological samples.
The synthesis process can involve several enzymatic transformations, including hydroxylation and lipoxygenation. For instance, resolvin E1 is synthesized from 18-hydroxy-eicosapentaenoic acid through complex interactions involving human neutrophils and endothelial cells . The optimization of LC-MS methods has been critical for accurately measuring these compounds, as they are often present at low concentrations in biological matrices .
E-series resolvins are characterized by multiple hydroxyl groups and specific stereochemistry that contribute to their biological activity. For example, resolvin E1 has a distinct structure that allows it to interact with cellular receptors involved in inflammation resolution.
The molecular formula for resolvin E1 is C20H32O5, with a molecular weight of approximately 352.47 g/mol. The structural configuration includes multiple chiral centers that are essential for its function as a mediator in inflammatory processes .
The formation of E-series resolvins involves several key chemical reactions:
These reactions can be catalyzed by enzymes such as cyclooxygenase-2 (COX-2) and various cytochrome P450 enzymes. The precise mechanisms often depend on the cellular context and the presence of other signaling molecules .
E-series resolvins exert their effects primarily by binding to specific receptors on immune cells, leading to the modulation of inflammatory responses. They promote the clearance of apoptotic cells and enhance tissue repair processes.
Research indicates that resolvin E1 can significantly reduce neutrophil infiltration in inflamed tissues, thus facilitating the resolution of inflammation. Its bioactivity has been observed in various disease models, including asthma and colitis .
The SPM E-series LC-MS Mixture is typically stored at -20°C to maintain stability. It appears as a clear or slightly yellow solution when dissolved.
Relevant data show that these compounds exhibit significant bioactivity even at picomolar concentrations, making them potent mediators in biological systems .
The SPM E-series LC-MS Mixture is primarily used in research settings to study inflammation resolution mechanisms. Applications include:
These applications highlight the importance of understanding lipid mediators' roles in health and disease, paving the way for novel therapeutic strategies targeting inflammation .
E-series specialized pro-resolving mediators (SPMs) are enzymatically oxygenated derivatives of the ω-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA; 20:5n-3). They exhibit stereochemically defined structures critical to their bioactivity, featuring conjugated triene double bonds, hydroxyl groups at specific carbon positions, and epimeric configurations. Resolvin E1 (RvE1; 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) is the prototypical member, characterized by three hydroxyl groups and five double bonds with defined cis/trans geometry. Subsequent members include RvE2 (15S,18R-dihydroxy-5Z,8Z,11Z,13E,17E-eicosapentaenoic acid), RvE3 (17R,18S-dihydroxy-4Z,8Z,10Z,13Z,15E,19Z-eicosapentaenoic acid), and RvE4 (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid), each distinguished by unique hydroxylation sites and double-bond arrangements [1] [5]. These structural nuances govern receptor binding specificity and chromatographic behavior in LC-MS analysis. Key features include:
Table 1: Structural Features of E-series SPMs
Compound | Molecular Formula | Hydroxylation Sites | Double Bonds | Key MS Ions |
---|---|---|---|---|
RvE1 | C₂₀H₃₀O₅ | 5S,12R,18R | 6Z,8E,10E,14Z,16E | m/z 291, 195 |
RvE2 | C₂₀H₃₀O₄ | 15S,18R | 5Z,8Z,11Z,13E,17E | m/z 333, 189 |
RvE3 | C₂₀H₃₀O₄ | 17R,18S | 4Z,8Z,10Z,13Z,15E,19Z | m/z 335, 175 |
RvE4 | C₂₀H₃₀O₄ | 5S,18R | 6E,8Z,11Z,14Z,16E | m/z 317, 255 |
18-HEPE (precursor) | C₂₀H₃₀O₃ | 18R/S | 5Z,8Z,11Z,14Z,16E | m/z 301, 259 |
RvE1 biosynthesis occurs via stereoselective enzymatic cascades involving transcellular cooperation between endothelial cells and leukocytes. Two primary pathways exist:
Table 2: Enzymes in E-series SPM Biosynthesis
Enzyme | Cell Source | Substrate | Product | Regulation |
---|---|---|---|---|
COX-2 (acetylated) | Vascular endothelia | EPA | 18R-HEPE | Aspirin-dependent |
5-LOX | Neutrophils | 18R-HEPE | 5(6)-epoxytriene | Ca²⁺-dependent |
Soluble epoxide hydrolase | Macrophages | 5(6)-epoxytriene | RvE1 | pH-dependent |
CYP1A2/CYP2C | Hepatocytes | EPA | 18R-HEPE | Oxidative stress-induced |
18-HEPE serves as the pivotal biosynthetic intermediate for all E-series resolvins. Its stereochemistry determines downstream SPM activity:
In LC-MS workflows, 18-HEPE acts as a biomarker for EPA-derived SPM synthesis. Its quantification in human plasma correlates with EPA supplementation and aspirin treatment, making it essential for assessing resolvin flux in clinical samples [4] [7]. The SPM E-series LC-MS Mixture includes synthetic 18-HEPE to calibrate retention times, UV spectra, and MS/MS transitions—critical for distinguishing epimers in biological matrices [4].
E-series resolvins exert pro-resolving actions via G protein-coupled receptors (GPCRs), targeting innate immune cells to limit neutrophil infiltration, enhance macrophage efferocytosis, and promote tissue repair:
In disease models (colitis, periodontitis), RvE1 restores homeostasis without immunosuppression, validating E-series SPMs as endogenous resolution agonists [6] [9].
Table 3: E-series SPM Receptors and Functions
SPM | Receptor Target | Cellular Action | Biological Outcome |
---|---|---|---|
RvE1 | ChemR23/BLT1 | ↓ Neutrophil chemotaxis, ↑ macrophage efferocytosis | Limits tissue damage, promotes repair |
RvE2 | Undefined | ↓ Neutrophil-endothelial adhesion | Reduces vascular inflammation |
RvE3 | ChemR23 | ↑ Macrophage phagocytosis, ↓ pro-inflammatory cytokines | Enhances microbial clearance |
RvE4 | GPR101 | ↓ Platelet-neutrophil aggregation | Prevents thrombotic inflammation |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8